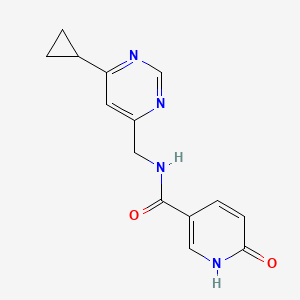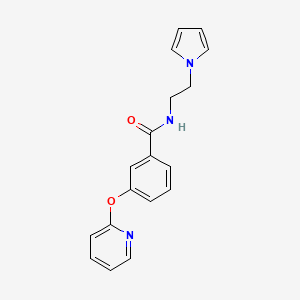
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide, also known as PEB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for targeted therapy. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and neuroleptic activity of benzamides related to N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide have been explored, with findings indicating the potential neuroleptic applications of these compounds. Studies have shown a good correlation between structure and activity, highlighting the importance of specific substitutions to enhance activity (Iwanami et al., 1981).
- Crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative provide essential insights into the molecular interactions and orientation of the pyridine and benzene rings, which are crucial for understanding the chemical behavior and potential reactivity of similar compounds (Artheswari et al., 2019).
Polymerization Initiators and Catalysis
- Research has demonstrated the use of α-iminocarboxamide complexes, similar in structure to the target compound, as single-component initiators for the homopolymerization of ethylene or the copolymerization of ethylene with functionalized monomers. This highlights the potential of these compounds in catalysis and the production of polymers (Rojas et al., 2007).
Drug Discovery and Molecular Interactions
- The discovery of benzamide derivatives as inhibitors of histone deacetylases (HDACs) points to the therapeutic potential of these compounds in cancer treatment. These findings underscore the relevance of N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide and similar structures in the development of new anticancer drugs (Zhou et al., 2008).
Environmental and Material Sciences
- The kinetics and products of photocatalytic degradation studies, including compounds with pyridine structures, provide insights into environmental applications, such as the degradation of harmful chemicals in water. This research is critical for understanding the environmental impact and degradation pathways of similar compounds (Maillard-Dupuy et al., 1994).
Eigenschaften
IUPAC Name |
3-pyridin-2-yloxy-N-(2-pyrrol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(20-10-13-21-11-3-4-12-21)15-6-5-7-16(14-15)23-17-8-1-2-9-19-17/h1-9,11-12,14H,10,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPOGVCZDLOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

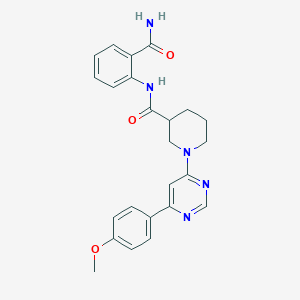

![1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea](/img/structure/B2749954.png)

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,3-dimethyl-1,4,8-triazaspiro[4.5]dec-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B2749956.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749957.png)
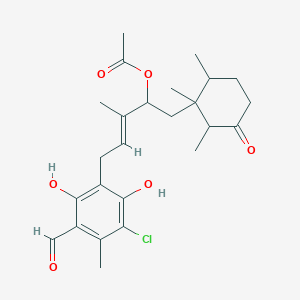
![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2749959.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2749961.png)
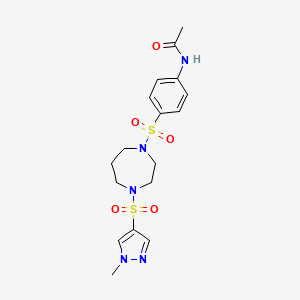

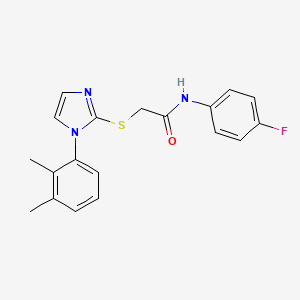
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2749970.png)
